N-甲基哌嗪-1-磺酰胺盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

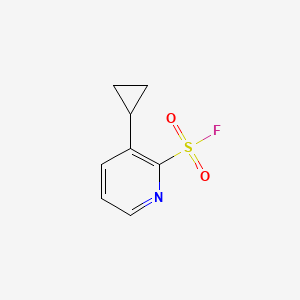

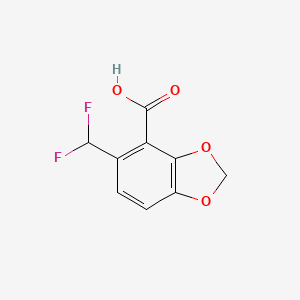

N-methylpiperazine-1-sulfonamide hydrochloride is a compound that is likely to be a derivative of piperazine with a sulfonamide group. Piperazine derivatives are known for their biological activities and are often used in the synthesis of pharmaceuticals. The sulfonamide group is a common moiety in medicinal chemistry, known for its presence in antibacterial sulfonamides. Although the specific compound N-methylpiperazine-1-sulfonamide hydrochloride is not directly mentioned in the provided papers, the related compounds and their synthesis methods can give insights into its potential characteristics and applications.

Synthesis Analysis

The synthesis of piperazine derivatives can involve various methods, including the functionalization of piperazine rings with different substituents. For instance, sulfonamide derivatives of piperazine can be synthesized by reacting piperazine with sulfonyl chlorides in the presence of a base such as triethylamine . Additionally, novel methods for the synthesis of sulfonamides have been developed, such as the aminolysis of p-nitrophenylsulfonates, which can yield potent and selective adenosine A2B receptor antagonists . These methods could potentially be adapted for the synthesis of N-methylpiperazine-1-sulfonamide hydrochloride by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of piperazine derivatives is characterized by the presence of a piperazine ring, which can be substituted at various positions to yield different derivatives. The sulfonamide group typically consists of a sulfur atom double-bonded to an oxygen atom and bonded to a nitrogen atom, which can be further substituted, as in the case of N-methylpiperazine-1-sulfonamide hydrochloride. The molecular structure can be analyzed using techniques such as NMR, LCMS, and elemental analysis to confirm the identity and purity of the synthesized compounds .

Chemical Reactions Analysis

Piperazine derivatives can participate in various chemical reactions, depending on their functional groups. Sulfonamide derivatives, for example, can be used as catalysts in the synthesis of other compounds, such as the N-Boc protection of amines . They can also be involved in the synthesis of bioactive molecules with antimicrobial, antifungal, and antimalarial activities . The reactivity of the sulfonamide group can be exploited in different chemical transformations, such as sulfenylation reactions to functionalize aromatic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, including those with sulfonamide groups, can be characterized using various analytical techniques. For instance, FT-IR can be used to identify functional groups, while TGA and DTA can provide information on the thermal stability of the compounds . The solubility, melting point, and acidity or basicity can also be determined to understand the behavior of these compounds in different environments. The magnetic properties of some piperazine derivatives can be studied using vibrating sample magnetometry, which may be relevant for compounds like N-propylpiperazine sulfonic acid-functionalized magnetic nanoparticles .

科学研究应用

蛋白激酶抑制和细胞功能

- 包括N-甲基哌嗪-1-磺酰胺盐酸盐在内的异喹啉磺酰胺类化合物已被研究其对蛋白激酶C的影响,影响细胞毒性T淋巴细胞介导的溶解和细胞增殖。这些化合物调节影响短期和长期细胞事件的生化信号,表明蛋白激酶C在细胞激活和增殖过程中的作用(Juszczak & Russell, 1989)。

结构分析和光谱学

- 对含有磺酰胺基团的各种三氮烯类化合物,包括N-甲基哌嗪-1-磺酰胺盐酸盐的结构和红外光谱进行了研究。这些研究使用密度泛函理论和傅里叶变换红外光谱学来理解化学结构和性质(Dabbagh et al., 2008)。

磺酰胺的合成

- 该化合物已被用于开发制备磺酰胺的新方法。这些方法显示出在产量和增强效力方面产生磺酰胺的潜力,表明该化合物在药物化学中的相关性(Yan et al., 2006)。

分析化学中的样品清理和检测

- 在分析化学领域,N-甲基哌嗪-1-磺酰胺盐酸盐在开发用于各种组织中磺酰胺的新提取方法中发挥作用,提高了化学分析的准确性和效率(Hela et al., 2003)。

合成化学应用

- 该化合物用于合成其他复杂分子,例如阿洛培林的全合成。它在这些合成途径中作为关键中间体或试剂,展示了在有机合成中的多功能性(Brosius et al., 1999)。

安全和危害

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H312, H315, H319, H332, and H335 . These indicate that the compound is harmful if swallowed, in contact with skin, or if inhaled, and it causes skin and eye irritation . The precautionary statements include recommendations for handling, storage, and disposal .

属性

IUPAC Name |

N-methylpiperazine-1-sulfonamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13N3O2S.ClH/c1-6-11(9,10)8-4-2-7-3-5-8;/h6-7H,2-5H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBYGRTBROZYKPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)N1CCNCC1.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methylpiperazine-1-sulfonamide hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-(benzylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2499788.png)

![3-Amino-2-[(2-bromophenyl)methyl]propan-1-ol](/img/structure/B2499792.png)

![N-(2-hydroxy-2-(thiophen-2-yl)propyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2499793.png)

![1'-((2-chlorobenzyl)sulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2499794.png)

![2-(4-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)quinoline](/img/structure/B2499795.png)

![(7-chloro-1-methyl-4,4-dioxido-1H-benzo[e][1,3,4]thiadiazin-3-yl)(morpholino)methanone](/img/structure/B2499796.png)

![6-[2-(4-bromophenyl)-2-oxoethyl]-2-propyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2499807.png)

![N-(4-chlorophenyl)-1-[(4-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2499808.png)